molecular formula C6H7BrN2O2S B13829938 Ethyl 2-amino-4-bromothiazole-5-carboxylate

Ethyl 2-amino-4-bromothiazole-5-carboxylate

Cat. No.: B13829938
M. Wt: 251.10 g/mol
InChI Key: FFENLEMKCLSWAT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-bromothiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-bromothiazole-5-carboxylate can be synthesized through a reaction between ethyl bromopyruvate and thiourea. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, it may act as an antagonist to certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Ethyl 2-amino-4-bromothiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and overall biological activity .

Properties

IUPAC Name

ethyl 2-amino-4-bromo-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENLEMKCLSWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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